2-(4-chlorophenoxy)-N-cyclohexylethanimidamide
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Overview
Description
2-(4-chlorophenoxy)-N-cyclohexylethanimidamide is an organic compound that features a chlorophenoxy group and a cyclohexyl group attached to an ethanimidamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-cyclohexylethanimidamide typically involves the reaction of 4-chlorophenol with cyclohexylamine under specific conditions. One common method involves the etherification of 4-chlorophenol with an appropriate alkylating agent, followed by the reaction with cyclohexylamine to form the desired ethanimidamide . The reaction conditions often include the use of a base such as potassium hydroxide and a solvent like methylene chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps to ensure high yield and purity, such as the use of efficient catalysts and optimized reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-cyclohexylethanimidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-(4-chlorophenoxy)-N-cyclohexylethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-cyclohexylethanimidamide involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is known to affect central nervous system functions .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar chlorophenoxy structure.
4-chlorophenoxyacetic acid: Another compound with a chlorophenoxy group, used in various chemical applications.
Uniqueness
2-(4-chlorophenoxy)-N-cyclohexylethanimidamide is unique due to its specific combination of a chlorophenoxy group and a cyclohexyl group attached to an ethanimidamide backbone. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H19ClN2O |
---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N'-cyclohexylethanimidamide |
InChI |
InChI=1S/C14H19ClN2O/c15-11-6-8-13(9-7-11)18-10-14(16)17-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,16,17) |
InChI Key |
HBOXGRZUHSCGND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C(COC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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